Unlocking Phytochemical Pheromones: Z,E-3,13-Octadecadien-1-ol in Natural Plant Sources
Unlocking Phytochemical Pheromones: Z,E-3,13-Octadecadien-1-ol in Natural Plant Sources
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Historically classified almost exclusively as an insect sex pheromone—specifically for clearwing moths (Sesiidae) such as the redwood resin borer (Synanthedon sequoiae)—the long-chain fatty alcohol Z,E-3,13-Octadecadien-1-ol (PubChem CID: 5364516) has recently been identified as a potent secondary metabolite in a diverse array of botanical sources[1][2]. Advances in untargeted Gas Chromatography-Mass Spectrometry (GC-MS) metabolomics have revealed its presence in medicinal plants, where it exhibits significant antimicrobial, antioxidant, and anticholinesterase activities.
As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between chemical ecology and pharmacognosy. This guide provides a comprehensive analysis of the botanical distribution of Z,E-3,13-Octadecadien-1-ol, the mechanistic rationale behind its bioactivity, and field-proven, self-validating analytical workflows for its extraction and isomeric resolution.
The Dual Nature of Z,E-3,13-Octadecadien-1-ol
Z,E-3,13-Octadecadien-1-ol is an 18-carbon aliphatic alcohol featuring two isolated double bonds at the C3 and C13 positions, with a specific geometric configuration: cis (Z) at C3 and trans (E) at C13[1].
Ecological Causality: Why do plants synthesize it?
The synthesis of long-chain diene alcohols in plants is not accidental. From an evolutionary standpoint, plants produce these compounds for two primary reasons:
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Structural Defense: As precursors to cuticular waxes, these fatty alcohols reinforce the plant's physical barrier against environmental stressors and pathogens[3].
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Allelopathy and Pest Disruption: By synthesizing compounds identical to lepidopteran sex pheromones, certain plants can disrupt the mating cycles of herbivorous insects, effectively utilizing chemical mimicry as a localized pest-control mechanism[4][5].
Pharmacological Significance
In human pharmacology, the high lipophilicity (LogP ~6.9) of Z,E-3,13-Octadecadien-1-ol allows it to easily intercalate into lipid bilayers[6]. This property is highly sought after in drug development for targeting the thick, waxy cell envelopes of pathogens like Mycobacterium tuberculosis, or for crossing the blood-brain barrier in neurodegenerative disease models[7][8].
Botanical Distribution and Pharmacognosy
Recent metabolomic profiling has detected Z,E-3,13-Octadecadien-1-ol across multiple plant families. The table below summarizes the quantitative and qualitative data regarding its natural occurrence.
Table 1: Phytochemical Distribution of Z,E-3,13-Octadecadien-1-ol
| Plant Species | Common Name | Plant Family | Target Matrix | Pharmacological Context | Ref. |
| Chrysophyllum albidum | African Star Apple | Sapotaceae | Seeds (Raw/Roasted) | Antimycobacterial (Tuberculosis therapy) | [7] |
| Macrosphyra longistyla | N/A | Rubiaceae | Leaves | Anticholinesterase (Alzheimer's management) | [8] |
| Amaranthus tricolor | Edible Amaranth | Amaranthaceae | Leaves | Antioxidant / Nutritional supplement | [9] |
| Combretum mossambicense | Mozambique Combretum | Combretaceae | Roots / Stems | Antimalarial (Plasmodium falciparum) | [10] |
| Solanum melongena L. | Eggplant | Solanaceae | Fruit | Environmental adaptation / Antioxidant | [3] |
| Abies marocana | Moroccan Fir | Pinaceae | Woody Biomass | Antibacterial / Antiviral | [11] |
| Phoenix dactylifera | Date Palm | Arecaceae | Fruit | Nephroprotective / Antioxidant | [12] |
Mechanistic Pathways of Action
Understanding the causality behind the bioactivity of Z,E-3,13-Octadecadien-1-ol requires analyzing its molecular structure. The compound operates via a dual mechanistic pathway:
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Membrane Disruption (Antimicrobial): The 18-carbon aliphatic tail acts as a lipophilic wedge. In the case of Chrysophyllum albidum extracts used against Tuberculosis, this fatty alcohol integrates into the mycobacterial phospholipid bilayer, altering membrane fluidity and increasing permeability, which ultimately inhibits pathogen growth[7].
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Electron Donation (Antioxidant): The isolated double bonds and the terminal hydroxyl group serve as electron donors, capable of neutralizing reactive oxygen species (ROS) such as DPPH and Nitric Oxide (NO) radicals. This mechanism is central to the nephroprotective and neuroprotective properties observed in Phoenix dactylifera and Macrosphyra longistyla extracts[8][12].
Dual mechanistic pathway of Z,E-3,13-Octadecadien-1-ol in antimicrobial and antioxidant activity.
Experimental Protocols: Extraction and Validation
Isolating a specific long-chain diene alcohol from a complex plant matrix requires a highly controlled, self-validating system. Standard oven-drying and aggressive solvent extraction often lead to the auto-oxidation or isomerization of the C3 and C13 double bonds. The following protocols are designed to preserve structural integrity while ensuring precise analytical resolution[4].
Protocol 1: Matrix Preparation and Enrichment
Rationale: We utilize lyophilization rather than thermal drying to prevent the thermal degradation of the isolated double bonds. Hexane is selected as the primary solvent due to the target compound's high lipophilicity.
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Step 1. Lyophilization: Snap-freeze the raw plant biomass (e.g., C. albidum seeds) in liquid nitrogen, followed by lyophilization at -50°C and 0.04 mbar for 48 hours.
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Step 2. Cryomilling: Pulverize the dried biomass using a cryomill to increase surface area without generating heat.
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Step 3. Soxhlet Extraction: Extract 50g of the pulverized biomass using 250 mL of HPLC-grade n-hexane in a Soxhlet apparatus for 6 hours. Self-Validation Check: Spike the solvent with a known concentration of an internal standard (e.g., 1-nonadecanol) to calculate recovery rates later.
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Step 4. Saponification (Optional but Recommended): To release Z,E-3,13-Octadecadien-1-ol that may be bound as esters in plant waxes, reflux the hexane extract with 0.5 M methanolic KOH for 2 hours, followed by liquid-liquid partitioning with distilled water and ether.
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Step 5. Fractionation: Load the organic layer onto a Silica Gel 60 column. Elute with a gradient of hexane:ethyl acetate (starting at 100:0 to 80:20) to isolate the fatty alcohol fraction.
Protocol 2: GC-MS Isomeric Resolution
Rationale: Standard non-polar GC columns (like DB-5) often fail to separate the geometric isomers (Z,Z vs Z,E vs E,Z) of 3,13-octadecadien-1-ol. A high-polarity wax column is strictly required to resolve these subtle structural differences[4].
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Step 1. Column Selection: Equip the GC-MS with a highly polar polyethylene glycol column (e.g., DB-WAX or HP-INNOWax, 30m × 0.25mm × 0.25µm).
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Step 2. Temperature Programming:
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Initial temperature: 80°C (hold for 2 min).
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Ramp 1: 10°C/min to 200°C.
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Ramp 2: 3°C/min to 240°C (hold for 15 min).
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Step 3. Ionization & Detection: Use Electron Impact (EI) ionization at 70 eV.
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Step 4. Mass Spectral Deconvolution (Self-Validation): The molecular ion peak for C18H34O is m/z 266. However, aliphatic alcohols often show weak molecular ions. Validate the presence of the compound by identifying the characteristic [M-18]+ dehydration peak at m/z 248, alongside classical fragmentation patterns of dienes[4]. Compare the retention index (RI) against a synthetic standard of Z,E-3,13-Octadecadien-1-ol to confirm the specific geometric isomer.
Workflow for the extraction and GC-MS validation of Z,E-3,13-Octadecadien-1-ol.
Future Perspectives in Drug Development
The transition of Z,E-3,13-Octadecadien-1-ol from an agrochemical pheromone trap ingredient to a recognized bioactive phytochemical opens new avenues in drug discovery. Its ability to act as a lipophilic membrane disruptor makes it a compelling candidate for combinatorial therapies against drug-resistant pathogens (e.g., extensively drug-resistant TB). Furthermore, its natural occurrence in edible plants like Amaranthus and Solanum melongena suggests a high safety profile and low mammalian toxicity, accelerating its potential path through preclinical toxicological evaluations.
References
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National Center for Biotechnology Information (PubChem). "Z,E-3,13-octadecadien-1-ol | C18H34O | CID 5364516" PubChem Database.[Link]
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National Center for Biotechnology Information (PubChem). "3,13-Octadecadien-1-ol, (3E,13Z)- | C18H34O | CID 5283297" PubChem Database.[Link]
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International Journal of Scientific Research and Management (IJSRM). "GC-MS Analysis of Raw and Roasted Seeds of Chrysophyllum Albidum, a Medicinal Plant Used for the Treatment of Tuberculosis." IJSRM.[Link]
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National Institutes of Health (PMC). "Antioxidant and Anticholinesterase Activities of Macrosphyra Longistyla (DC) Hiern Relevant in the Management of Alzheimer's Disease." PubMed Central.[Link]
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ResearchGate. "Synthesis and Characterization of 3,13- and 2,13-Octadecadienyl Compounds for Identification of the Sex Pheromone Secreted by a Clearwing Moth, Nokona pernix." ResearchGate.[Link]
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STM Journals. "Comparative Study Of Bioactive Phytochemicals From Hexane Extract Of Two Amaranthaceae Leafy Vegetables By GC-MS Method." Journal of Plant Chemistry. [Link]
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Walsh Medical Media. "Therapeutic Potential of Combretum mossambicense Extracts Against P. Falciparum Parasite." Walsh Medical Media. [Link]
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National Institutes of Health (PMC). "Untargeted Metabolomics Analysis of Eggplant (Solanum melongena L.) Fruit and Its Correlation to Fruit Morphologies." PubMed Central.[Link]
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Frontiers. "In-depth study of the nutritional composition, phytochemicals, antioxidant activity, molecular docking interactions, and toxicological evaluation of Abies marocana Trab. woody biomass." Frontiers in Pharmacology. [Link]
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Preprints.org. "An Investigation of the Protective Influence of Dates Fruit Against Nephrotoxicity in Wistar Albino Rats Induced by Gentamicin." Preprints. [Link]
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